(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chemical compound with the molecular formula and a molecular weight of 169.27 g/mol. It is categorized under piperazine derivatives, which are known for their diverse biological activities, including potential applications in pharmacology. The compound's structure features a piperazine ring substituted with a pyrrolidine moiety, contributing to its unique properties and interactions within biological systems.
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine can be sourced from various chemical suppliers and databases, notably PubChem, where it is listed with the Compound ID 14627378 . This compound falls under the broader classification of piperazine derivatives, which are often utilized in medicinal chemistry due to their ability to modulate neurotransmitter systems.
The synthesis of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine can be achieved through several methods, typically involving multi-step organic reactions. One common approach is the reaction of 1-methylpiperazine with pyrrolidine derivatives under controlled conditions.
The synthesis may involve the following steps:
The molecular structure of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine features a piperazine ring with a methyl group at one nitrogen atom and a pyrrolidine group attached to the fourth position. The stereochemistry at the chiral center contributes to its pharmacological profile.
Key structural data include:
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine can participate in various chemical reactions typical of piperazine derivatives, including:
These reactions are often conducted under specific conditions such as temperature control and solvent choice to optimize yield and selectivity .
The mechanism of action for (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine primarily involves its interaction with neurotransmitter receptors in the central nervous system. It may act as a modulator of serotonin and dopamine receptors, influencing mood and behavior.
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is typically characterized by:
Key chemical properties include:
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine has potential applications in various scientific fields, particularly in drug discovery and development. Its ability to interact with neurotransmitter systems makes it a candidate for research into treatments for psychiatric disorders such as depression and anxiety.
This compound exemplifies the importance of piperazine derivatives in medicinal chemistry, offering insights into potential therapeutic applications while also presenting opportunities for further research into its mechanisms and effects.
Chiral piperazine-pyrrolidine hybrids represent a structurally distinctive class of nitrogen-containing heterocycles gaining prominence in neuropharmacology. These scaffolds merge the conformational flexibility and hydrogen-bonding capabilities of piperazine with the constrained three-dimensionality of pyrrolidine. The specific compound (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine exemplifies this hybrid architecture, where the stereogenic center at the pyrrolidine C3 position (R-configuration) governs its spatial orientation and biological interactions. Its molecular formula is C₉H₁₉N₃, featuring a tertiary methylated piperazine nitrogen and a secondary pyrrolidine nitrogen, both capable of protonation under physiological conditions, influencing blood-brain barrier (BBB) permeability and target engagement [4]. Unlike achiral piperazine derivatives dominating earlier CNS drug development (e.g., antipsychotics, antidepressants), this chiral hybrid offers enhanced selectivity for complex targets like G-protein-coupled receptors (GPCRs) and enzymes within the brain [2] [9].
Systematic nomenclature defines this compound as (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, with CAS Registry Numbers and PubChem CID (91666881) providing unambiguous identification [4]. The critical stereogenic center resides at carbon 3 (C3) of the pyrrolidine ring. The (R)-enantiomer positions its substituents in a distinct spatial orientation compared to the (S)-counterpart, fundamentally altering its interaction with chiral biological environments.
Table 1: Stereochemical and Physicochemical Profile
Property | (R)-Enantiomer | (S)-Enantiomer (Theoretical/Reported) | Significance |
---|---|---|---|
Absolute Configuration | R at pyrrolidine C3 | S at pyrrolidine C3 | Dictates 3D shape complementary to target binding sites |
Basic Centers (pKa) | Piperazine N (~8.5), Pyrrolidine N (~10.5) | Similar | Impacts ionization, solubility, BBB penetration |
Calculated logP | ~1.5 (Protonated) / ~2.5 (Free base) | Similar | Influences lipophilicity and membrane permeability |
CNS MPO Score* | Higher predicted (e.g., >4.0) | Lower predicted | Predicts enhanced likelihood of brain exposure [2] |
Key Interaction Motif | Optimal H-bonding/ionic pair orientation | Suboptimal orientation | Determines binding affinity and functional efficacy |
*CNS MPO: Central Nervous System Multiparameter Optimization (assesses physicochemical properties predictive of BBB penetration) [2]
Molecular modeling reveals that the (R)-configuration orients the pyrrolidine nitrogen and the C3 substituent towards a specific vector, enabling optimal hydrogen bonding with residues like Asp12 in KRAS-G12D or forming critical ionic pairs within the orthosteric binding sites (OBS) of aminergic GPCRs (e.g., D3R, 5-HT receptors) [2] [7] [9]. For instance, docking studies of analogous (R)-pyrrolidine derivatives within the KRAS-G12D SWII pocket demonstrate hydrogen bonds between the protonated diazabicyclic nitrogen and Asp12/Gly60, interactions likely inaccessible or weaker with the (S)-form [7]. This stereospecificity translates directly to differences in potency (often 10-100 fold) and functional selectivity observed experimentally for enantiomeric pairs [2] [9].
The incorporation of piperazine in CNS drugs has a long history, evident in compounds like the antipsychotic trifluoperazine or the antidepressant trazodone [3] [8]. However, these early agents were typically achiral and often associated with off-target effects due to limited receptor subtype selectivity. The recognition that chirality profoundly influences CNS drug efficacy and safety spurred interest in 3D scaffolds like substituted pyrrolidines. Initial forays involved simple pyrrolidine-containing drugs (e.g., the cognitive enhancer aniracetam) [1], but the strategic combination of piperazine and chiral pyrrolidine into a single pharmacophore is a more recent advancement.
A pivotal shift occurred with the development of dual-target ligands for combating complex CNS disorders like pain and addiction. Research highlighted in recent patents and publications demonstrates the use of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine and closely related congeners as key dopaminergic moieties tethered to opioid pharmacophores [2]. For example, trans-(2S,4R)-pyrrolidine motifs (sharing the 3D spatial similarity with the (R)-pyrrolidine core) were identified as crucial for high-affinity D3R antagonism/partial agonism when linked to μ-opioid receptor (MOR) agonist scaffolds derived from loperamide or TRV130 [2]. These dual MOR agonist/D3R antagonist ligands (e.g., compounds 46, 84, 114, 121 cited in [2]) were rationally designed to provide analgesia via MOR while mitigating addictive liability through D3R blockade—a direct response to the opioid crisis. The chiral pyrrolidine core was instrumental in achieving D3R over D2R selectivity, minimizing extrapyramidal side effects linked to D2R antagonism [2].
Table 2: Evolution of Piperazine-Pyrrolidine Hybrids in CNS Drug Discovery
Era/Approach | Exemplar Compound Classes | Key Limitation | Hybrid Advance (R-Pyrrolidine Piperazine) |
---|---|---|---|
Early Piperazines | Trifluoperazine (Antipsychotic), Trazodone (Antidepressant) | Low receptor subtype selectivity, Off-target effects, Often achiral | Introduces chiral control for target selectivity |
Simple Pyrrolidines | Aniracetam (Cognitive enhancer), Rolipram (PDE4 inhibitor) [1] | Limited structural complexity, Moderate potency | Adds piperazine flexibility and additional H-bonding capacity |
Dual-Target Ligands | MOR Agonist / D3R Antagonist hybrids [2] | Balancing potency at two targets, Achieving CNS penetration | Core structure enables high affinity and optimized CNS MPO scores for both targets |
Psychedelic Derivatives | 3-Pyrrolidine-indole serotonergic agents [9] | 5-HT2A receptor selectivity challenges | Chiral pyrrolidine may fine-tune 5-HT receptor subtype engagement |
Concurrently, the scaffold emerged in novel serotonergic psychedelic agents for treating psychiatric disorders. Patent WO2021155467A1 explicitly claims 3-pyrrolidine-indole derivatives where the pyrrolidine ring, preferably with defined stereochemistry (including R-configuration), is essential for potent and selective 5-HT2A receptor activation, aiming for improved therapeutic windows over classical psychedelics like psilocybin [9]. The protonatable piperazine nitrogen likely enhances solubility and potentially BBB penetration compared to simpler alkylamine substituents. This highlights the scaffold's versatility across diverse CNS target classes—from dopamine and opioid receptors to serotonergic systems.
The significance of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine lies in its unique capacity to serve as a spatially optimized, multifunctional building block for next-generation neurotherapeutics:
Despite its promise, critical knowledge gaps persist:
Table 3: Key Knowledge Gaps and Research Directions
Knowledge Gap | Current Status | Required Research Direction |
---|---|---|
Detailed SAR Across Target Classes | Limited to D3R/MOR, 5-HT2A, KRAS [2] [7] [9] | Systematic modulation of core substituents; screening against kinase panels, GPCR arrays, ion channels |
In Vivo PK/BBB Penetration Data | Predicted by CNS MPO; limited experimental data | Radiolabeled tracer studies; LC-MS/MS quantification in brain tissue after dosing core-containing leads |
PROTAC & Molecular Glue Applications | Not reported for this core | Conjugation strategies to E3 ligase ligands (e.g., VHL, CRBN); assessment of ternary complex formation & degradation efficiency |
Peripherally Acting Derivative Design | Underexplored | Synthesis of quaternary ammonium salts; biodegradable ester prodrugs; evaluation of P-gp efflux |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: